N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide is a complex organic compound with a molecular formula of C21H22N2O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide typically involves the condensation of 6-oxo-5H-phenanthridine-2-carboxylic acid with piperidine and acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of poly(ADP-ribose) polymerase (PARP).
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its PARP inhibitory activity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide primarily involves the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme is crucial for DNA repair processes, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound binds to the catalytic domain of PARP, preventing its activity and thereby blocking the repair of single-strand breaks in DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-2-(dimethylamino)acetamide
- N-(5,6-dihydro-6-oxophenanthridin-2-yl)-2-(dimethylamino)acetamide
- N-(6-hydroxyphenanthridin-2-yl)-N,N-dimethylglycinamide
Uniqueness
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide stands out due to its specific structural features, such as the presence of a piperidine ring, which imparts unique chemical properties and biological activities. Its ability to inhibit PARP with high specificity makes it a valuable compound in cancer research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
344458-23-7 |
---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H21N3O2/c24-19(13-23-10-4-1-5-11-23)21-14-8-9-18-17(12-14)15-6-2-3-7-16(15)20(25)22-18/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,24)(H,22,25) |
InChI-Schlüssel |
JMTZZEWOSLTCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.